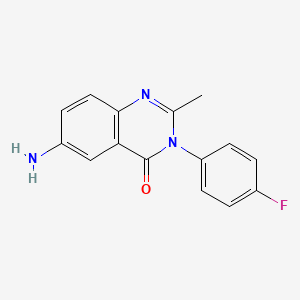

6-amino-3-(4-fluorofenil)-2-metil-3,4-dihidroquinazolin-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a methyl group attached to a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that 6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it displayed minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Properties

The compound has shown promising anticancer activity in vitro. It was tested against several human cancer cell lines, including A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer). Results indicated that it induced apoptosis in these cells, with IC50 values as low as 5.9 µM, suggesting potent antiproliferative effects . The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to programmed cell death.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Although the detailed mechanisms are still under investigation, it is believed to interact with enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various quinazoline derivatives, this compound exhibited significant inhibition against Candida albicans, with an inhibition zone surpassing standard antibiotics like ampicillin .

Study 2: Anticancer Activity

An investigation into the cytotoxic effects on A549 cells revealed that treatment with increasing concentrations led to a dose-dependent increase in apoptotic cells. Late apoptosis rates reached over 65% at higher concentrations (15 µM), highlighting its potential as an anticancer agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 4-fluoroaniline with 2-methyl-3,4-dihydroquinazolin-4-one in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the quinazolinone core can be reduced to form corresponding alcohols.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- 6-amino-3-(4-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one

- 6-amino-3-(4-bromophenyl)-2-methyl-3,4-dihydroquinazolin-4-one

- 6-amino-3-(4-methylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one

Uniqueness

6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. The fluorine atom can enhance the compound’s binding affinity to molecular targets and improve its metabolic stability. Additionally, the compound’s specific substitution pattern can influence its biological activity and selectivity compared to other similar compounds.

Actividad Biológica

6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, known for its diverse biological activities. The presence of an amino group, a fluorophenyl group, and a methyl group on the dihydroquinazolinone core contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have highlighted the significant anticancer properties of 6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one. In vitro evaluations have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines.

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed against three human cancer cell lines: A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The results indicated that:

| Cell Line | IC50 (µM) | Comparison with Cisplatin (IC50 µM) |

|---|---|---|

| A549 | 5.9 ± 1.7 | 15.37 |

| SW-480 | 2.3 ± 0.91 | 16.1 |

| MCF-7 | 5.65 ± 2.33 | 3.2 |

The compound demonstrated the highest activity against A549 cells, effectively inducing apoptosis in a dose-dependent manner and causing cell cycle arrest in the S phase .

The mechanism by which 6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one exerts its anticancer effects involves several pathways:

- Inhibition of Kinases : The compound has been shown to inhibit tyrosine kinase activities, particularly targeting the Epidermal Growth Factor Receptor (EGFR), which is crucial in tumor genesis .

- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with this compound resulted in increased early and late apoptotic cells in A549 lines, indicating its potential as an apoptosis-inducing agent .

- Cell Cycle Arrest : The compound effectively arrests cancer cells in the S phase, preventing further progression through the cell cycle and leading to cell death .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is highly influenced by their structural components. SAR studies have identified that:

- Substitutions on the Phenyl Ring : The presence of electron-withdrawing groups such as fluorine at specific positions enhances anticancer activity.

- Positioning of Substituents : Para-substituted derivatives show greater efficacy compared to meta-substituted ones .

These findings suggest that careful modification of substituents can optimize the therapeutic potential of quinazolinone derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxic Evaluation : A study reported IC50 values for various synthesized compounds similar to 6-amino-3-(4-fluorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one, demonstrating significant variability in efficacy based on structural modifications .

- Molecular Docking Studies : Computational analyses have provided insights into binding affinities and interactions with EGFR, further validating its role as a potential therapeutic agent against cancers driven by this receptor .

Propiedades

IUPAC Name |

6-amino-3-(4-fluorophenyl)-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSULBGGFFKZBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)N)C(=O)N1C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.